6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde
Description
6-(Benzyloxy)-1-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative featuring a benzyloxy group at position 6, a methyl group at position 1, and a formyl group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its aldehyde functional group enables further derivatization, such as oxime formation or condensation reactions, as demonstrated in studies involving similar indole-3-carbaldehyde derivatives .
Synthesis and Physical Properties
The synthesis of analogous compounds, such as 1-benzyl-1H-indole-3-carbaldehyde, involves alkylation of indole precursors with benzyl chloride under reflux conditions using K₂CO₃ as a base in acetonitrile/DMF, yielding ~78% product . For this compound, similar alkylation strategies are likely employed, substituting the methyl group at position 1. Key physical properties include:
Properties
IUPAC Name |
1-methyl-6-phenylmethoxyindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-18-10-14(11-19)16-8-7-15(9-17(16)18)20-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHSLEJKTVSULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 6-(benzyloxy)-1-methyl-1H-indole, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole ring. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
The aldehyde group at the 3-position can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction conditions typically involve heating the mixture to promote the formation of the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Benzyl chloride (C6H5CH2Cl) and a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 6-(benzyloxy)-1-methyl-1H-indole-3-carboxylic acid.
Reduction: 6-(benzyloxy)-1-methyl-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors and enzymes, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent position significantly impacts molecular properties. For example, 6-benzyloxy vs. 5-benzyloxy alters steric and electronic profiles .
- The methyl group at position 1 in the target compound may enhance stability compared to unsubstituted or benzyl-substituted analogs .
Physical and Spectral Properties
- Melting Points : 1-Benzyl derivatives melt at 121–122°C , while 5,6-dimethoxy analogs (e.g., 5,6-dimethoxy-1H-indole-3-carbaldehyde) are reported in medicinal chemistry literature but lack explicit melting point data .
- IR Spectroscopy : All compounds show a C=O stretch near 1635–1650 cm⁻¹, but additional substituents (e.g., methoxy or benzyloxy) introduce unique absorptions (e.g., C-O stretches at 1200–1250 cm⁻¹) .
Reactivity and Functionalization
- Oxime Formation : The aldehyde group in 1-benzyl-1H-indole-3-carbaldehyde reacts with hydroxylamine to yield syn and anti oxime isomers (40–56% yield) . Steric effects from bulky substituents (e.g., benzyloxy at position 6) may slow reaction kinetics compared to smaller groups (e.g., methoxy).
- Oxidation: Indole-3-carbaldehydes can be oxidized to carboxylic acids using KMnO₄, as seen in the synthesis of 1-benzyl-1H-indole-3-carboxylic acid .
Notes
- Substituent position (e.g., 5- vs. 6-benzyloxy) critically influences electronic properties and biological activity .
- The methyl group at position 1 enhances metabolic stability compared to benzyl or hydrogen substituents .
- Further studies are needed to quantify the target compound’s biological efficacy relative to its analogs.
Biological Activity
6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. Indole compounds are known for their roles in various biological processes, including antimicrobial and anticancer activities. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.29 g/mol. The compound features a benzyloxy group at the 6-position, a methyl group at the 1-position, and an aldehyde group at the 3-position of the indole ring, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Interaction : The compound acts as an agonist for specific receptors, notably the aryl hydrocarbon receptor (AhR), which is involved in immune responses and cellular signaling pathways.
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Pathway Modulation : It influences several biochemical pathways related to inflammation and cancer cell proliferation, indicating its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, it has shown cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 5.0 |
| HepG2 (liver) | 8.0 |
| A549 (lung) | 7.5 |
In these studies, the compound induced apoptosis in cancer cells, as evidenced by increased caspase-3 activity and cell cycle arrest in the G2/M phase .
Study on Anticancer Effects
A recent study evaluated the effects of this compound on breast cancer cells (MDA-MB-231). The results indicated that treatment with this compound led to significant morphological changes in cells, enhanced apoptosis markers, and disrupted microtubule assembly at concentrations as low as 2.5 µM .
Mechanistic Insights
Molecular docking studies have revealed that the compound can bind effectively to the colchicine-binding site on tubulin, which is crucial for its microtubule-destabilizing effects. This interaction suggests a mechanism by which it can inhibit cancer cell proliferation through disruption of mitotic spindle formation .
Q & A
Q. What are the standard synthetic routes for 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including:
- Friedel-Crafts alkylation to introduce the methyl group at the N1 position .
- Benzyloxy group installation via nucleophilic substitution or Mitsunobu reaction at the C6 position .
- Vilsmeier-Haack formylation to add the carbaldehyde group at C3 .
Q. Critical parameters :
- Temperature control : Reactions often require low temperatures (−10°C to 0°C) to suppress side reactions during formylation .
- Anhydrous conditions : Essential for intermediates prone to hydrolysis (e.g., aldehyde precursors) .
- Catalyst selection : Lewis acids like POCl₃ are used for formylation, with yields improving under inert atmospheres .
Q. How is the purity and structural integrity of this compound validated?
- Chromatography : HPLC with UV detection (λ = 254–280 nm) confirms purity (>95%) .
- Spectroscopy :
- ¹H NMR : Key peaks include the aldehyde proton (δ 9.8–10.2 ppm), benzyloxy protons (δ 4.8–5.2 ppm), and methyl group (δ 3.6–3.8 ppm) .
- IR : Stretching bands for C=O (~1680 cm⁻¹) and C-O (~1250 cm⁻¹) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 280.12 (calculated for C₁₇H₁₅NO₂) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
Discrepancies in reported activities (e.g., anti-inflammatory vs. anticancer) may arise from:
Q. Methodological recommendations :
- Dose-response standardization : Use fixed incubation times (e.g., 48–72 hours) and ATP-based viability assays .
- Target validation : Pair biochemical assays (e.g., kinase inhibition) with cellular studies to confirm mechanism .
Q. What strategies optimize the compound’s reactivity in derivatization for drug discovery?
The carbaldehyde group enables diverse transformations:
- Knoevenagel condensation : React with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives .
- Reductive amination : Generate secondary amines using NaBH₃CN and primary amines .
Q. Challenges :
- Steric hindrance : The benzyloxy group at C6 may slow reactions at C3. Use polar aprotic solvents (e.g., DMF) to enhance accessibility .
- By-product mitigation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .
Q. How does the compound’s electronic profile influence its binding to biological targets?
Computational studies (e.g., DFT or molecular docking) reveal:
- Electrophilic aldehyde : Participates in covalent bonding with nucleophilic residues (e.g., cysteine thiols) in enzymes .
- Benzyloxy group : Enhances lipophilicity (logP ~3.2), favoring membrane penetration .
Q. Experimental validation :
- SAR studies : Compare activity of analogs lacking the methyl or benzyloxy groups .
- Docking simulations : Use PDB structures (e.g., COX-2 or EGFR kinases) to predict binding modes .
Methodological Best Practices
- Scale-up synthesis : Transition from batch to continuous flow reactors to improve yield (reported 70% → 85%) .
- Stability testing : Store the compound at −20°C under argon to prevent aldehyde oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
